3-Ethoxypicolinaldehyde
Overview
Description
Scientific Research Applications
Green Chemistry Applications
The use of 3-ethoxypicolinaldehyde in green chemistry is highlighted through the synthesis of various organic compounds. For instance, the preparation of (3-Methoxycarbonyl)coumarin in an ionic liquid, a solvent-free synthesis of 3-carboxycoumarins, and the use of natural kaolinitic clays as environmentally-friendly catalysts demonstrate the compound's utility in sustainable chemical processes (Verdía, Santamarta, & Tojo, 2017) (Bandgar, Uppalla, & Kurule, 1999).
Catalysis and Organic Synthesis
Research also shows the role of this compound in catalysis and organic synthesis. For example, benzaldehyde lyase catalyzes the formation and cleavage of benzoin derivatives, demonstrating the compound's application in enzymatic synthesis (Kühl et al., 2007). Additionally, the compound is used in the synthesis of various organic compounds, showcasing its versatility in chemical synthesis (Ruanwas et al., 2010).
Analytical Chemistry
This compound's significance in analytical chemistry is demonstrated through the synthesis and analytical properties of 3-hydroxypicolinaldehyde azine. Its solubility, spectral characteristics, and reactions with cations were extensively studied, indicating its potential as an analytical reagent (De Torres, Valcárcel, & Pino, 1973).
Reduction Catalysis
The compound's role in reduction catalysis is exemplified by a study involving a rhenium oxo complex that catalyzes the hydrosilation of aldehydes and ketones. This study provides insights into the mechanisms of reduction catalysis and the potential applications of this compound in this field (Ison et al., 2005).
Magnetic Properties and Crystal Structures
Research on the magnetic properties and crystal structures of Co(II)4O4 cubes highlights the compound's relevance in materials science. The study explores the solvothermal syntheses and crystal structures of complexes involving 2-hydroxy-3-ethoxy-benzaldehyde, providing insights into the material's properties and potential applications (Zhang et al., 2013).
Pharmaceutical Research
In the pharmaceutical domain, the compound's derivatives have been explored for their antimutagenic effects, particularly benzaldehyde and its derivatives, highlighting potential therapeutic applications (Watanabe, Ohta, & Shirasu, 1988).
Environmental Health Implications
The compound's environmental health implications are discussed in a study on transgenerational effects of environmental exposures, indicating the broader impact of such compounds on health and the environment (Schmidt, 2013).
Properties
IUPAC Name |
3-ethoxypyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-4-3-5-9-7(8)6-10/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIKNTGVAMZLGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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